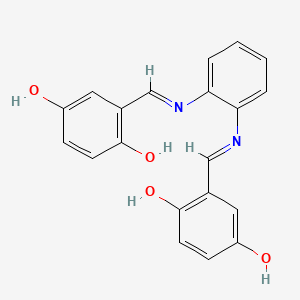
L-fructose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Fructose-1-13C is a labeled form of L-Fructose, where the carbon at position 1 is replaced with the isotope carbon-13. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research. L-Fructose itself is a monosaccharide found in many fruits and plants, and its labeled form is used extensively in various fields such as biochemistry, pharmaceuticals, and nutrition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Fructose-1-13C typically involves the incorporation of carbon-13 into the fructose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors such as 13C-glucose. The process often involves multiple steps of chemical reactions, including isomerization and reduction, to achieve the desired labeled compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of advanced techniques such as chromatography for purification and nuclear magnetic resonance (NMR) spectroscopy for verification of isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: L-Fructose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of sugar alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Produces acids such as gluconic acid.
Reduction: Produces sugar alcohols like sorbitol.
Substitution: Produces halogenated sugars and other derivatives
Wissenschaftliche Forschungsanwendungen
L-Fructose-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed study of metabolic pathways. Some key applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in tracing metabolic pathways in cells and organisms.
Medicine: Used in drug development to study pharmacokinetics and metabolism.
Industry: Applied in food science to study carbohydrate metabolism and in environmental science to trace carbon cycles .
Wirkmechanismus
The mechanism of action of L-Fructose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the molecule through various biochemical processes, providing insights into the dynamics of metabolism. The molecular targets include enzymes involved in glycolysis and other metabolic pathways, and the pathways involved are those related to carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
D-Fructose-1-13C: Another isotopically labeled fructose but with a different stereochemistry.
13C-Glucose: Labeled glucose used for similar metabolic studies.
13C-Sucrose: Labeled sucrose used in carbohydrate metabolism research.
Uniqueness: L-Fructose-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in studying specific metabolic pathways. Its stereochemistry also makes it suitable for certain biological systems where L-forms are preferred over D-forms .
Eigenschaften
IUPAC Name |
(3R,4S,5S)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-WQHHIXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
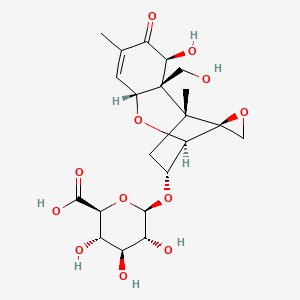

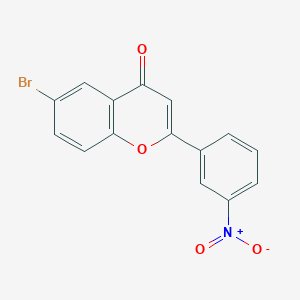
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
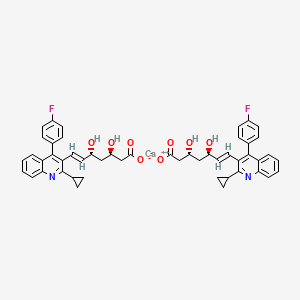

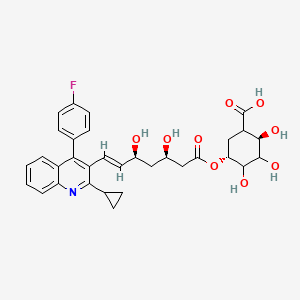
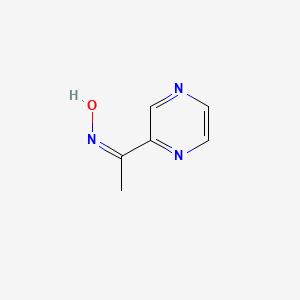
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
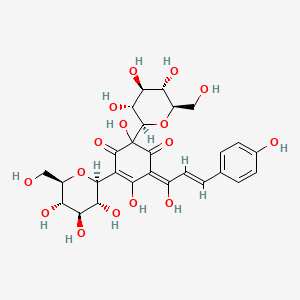
![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)
